N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11049050
InChI: InChI=1S/C13H8ClFN2O3/c14-11-7-9(3-6-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
SMILES: C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Molecular Formula: C13H8ClFN2O3
Molecular Weight: 294.66 g/mol

N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide

CAS No.:

Cat. No.: VC11049050

Molecular Formula: C13H8ClFN2O3

Molecular Weight: 294.66 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide -

Specification

Molecular Formula C13H8ClFN2O3
Molecular Weight 294.66 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide
Standard InChI InChI=1S/C13H8ClFN2O3/c14-11-7-9(3-6-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Standard InChI Key XWJPFTGHAHKVPL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]

Introduction

N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide is an organic compound classified as an aromatic amide. It features a benzamide moiety with a nitro group and a phenyl ring substituted with both chloro and fluoro groups. The presence of these halogen substituents enhances its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and material science.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid or its derivatives with 3-chloro-4-fluoroaniline. The specific conditions and reagents may vary depending on the desired purity and yield.

Biological Activities and Potential Applications

Research indicates that N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The unique combination of halogen and nitro groups contributes to its interaction with specific molecular targets, enhancing its binding affinity to enzymes or receptors involved in disease processes.

Biological ActivityPotential Application
AntimicrobialInhibiting bacterial growth
AnticancerTargeting cancer cells

Interaction Studies

Interaction studies focus on understanding how N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide binds to biological targets. These studies are crucial for elucidating its pharmacological potential. The compound engages in various interactions at the molecular level, including hydrogen bonding and pi-pi stacking interactions, which can inform modifications to enhance its efficacy against specific pathogens or cancer cells.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide, but the unique combination of chlorine, fluorine, and nitro groups imparts distinct chemical and physical properties.

Compound NameStructureKey Features
N-(3-chloro-4-methylphenyl)-4-nitrobenzamideContains a methyl group instead of fluorinePotentially different biological activity due to methyl substitution
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamideAdditional sulfonamide groupEnhanced solubility and possible different interaction profiles
4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamideDifferent nitro positionVariation in reactivity and biological properties

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